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3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine Documentation Hub

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  • Product: 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

Strategic Engineering of Novel Pyrazole Scaffolds: Synthesis, Screening, and Hit-to-Lead Validation

Executive Summary The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxoliti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor) and Encorafenib (BRAF inhibitor). Its utility stems from its ability to act as both a hydrogen bond donor (NH) and acceptor (N), mimicking the purine ring of ATP, which makes it an ideal scaffold for kinase inhibition.

However, the "low-hanging fruit" of pyrazole chemistry has been harvested. Current drug discovery demands novel substitution patterns —specifically regioselective fluorination and fused bicyclic systems—to conquer resistant targets and improve metabolic stability. This guide outlines a self-validating workflow for synthesizing regiochemically pure pyrazole libraries and screening them against kinase targets while rigorously excluding Pan-Assay Interference Compounds (PAINS).

Part 1: Rational Design & Structural Logic

The Kinase Hinge Binder Hypothesis

In kinase drug discovery, the pyrazole motif is frequently engineered to bind to the ATP-binding pocket (hinge region).

  • N2 (Acceptor): Typically accepts a hydrogen bond from the backbone NH of the hinge residue.

  • NH (Donor): Donors a hydrogen bond to the backbone carbonyl.

  • C3/C5 Vectors: Allow for the projection of solubilizing groups into the solvent front or hydrophobic moieties into the "gatekeeper" pocket.

Novelty Driver: Recent trends focus on fluorinated pyrazoles (e.g., trifluoromethyl groups at C3/C5). The C-F bond alters pKa, increases lipophilicity (logP), and improves metabolic stability against oxidative metabolism (blocking P450 sites).

The Regioselectivity Challenge

The classical Knorr synthesis often yields mixtures of 1,3- and 1,5-isomers, requiring tedious chromatographic separation. For high-throughput screening (HTS), library purity is non-negotiable. We utilize a regioselective 1,3-dipolar cycloaddition strategy using


-tosylhydrazones, which guarantees 1,3,5-trisubstituted purity.

Part 2: Synthetic Access (The "Make" Phase)

Protocol A: Regioselective Synthesis via N-Tosylhydrazones

Rationale: This method avoids the ambiguity of hydrazine alkylation by fixing the regiochemistry before ring closure.

Reagents:

  • Aryl/Alkyl

    
    -tosylhydrazones (generated from aldehydes).
    
  • Terminal alkynes.[1]

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Pre-reaction: Charge a reaction vial with

    
    -tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv).
    
  • Catalysis: Add

    
     (2.0 equiv). Note: No metal catalyst is required, reducing heavy metal contamination in biological assays.
    
  • Cyclization: Heat to 110°C in sealed tube for 12 hours. The in situ generated diazo compound undergoes [3+2] cycloaddition.

  • Work-up: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Validation (Self-Correction): Analyze via NOESY NMR .

    • Success Criteria: Strong NOE correlation between the N-aryl ortho-protons and the C5-substituent. Absence of this correlation indicates the wrong regioisomer (1,3-isomer).

Visualization: Synthetic Pathway & Logic

PyrazoleSynthesis Aldehyde Aldehyde (Start) Tosylhydrazone N-Tosylhydrazone (Intermediate) Aldehyde->Tosylhydrazone + TsNHNH2 Diazo Diazo Species (In Situ) Tosylhydrazone->Diazo Base/Heat Alkyne Terminal Alkyne Cyclo [3+2] Cycloaddition Alkyne->Cyclo Diazo->Cyclo Pyrazole 1,3,5-Trisubstituted Pyrazole Cyclo->Pyrazole - TsH, - N2 QC QC: NOESY NMR (Regio-Check) Pyrazole->QC Validation

Caption: Fig 1. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles via in situ diazo generation, ensuring library purity.

Part 3: Screening Workflows (The "Test" Phase)

Screening pyrazoles requires a defense against false positives. Pyrazoles can coordinate metals (chelation) or aggregate, acting as PAINS.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET is ratiometric, making it resistant to compound fluorescence interference—a common issue with extended aromatic pyrazole systems.

Materials:

  • Kinase (e.g., VEGFR2, BRAF).[2]

  • Substrate: Biotinylated peptide.

  • Tracer: Eu-labeled anti-phospho antibody (Donor) + Streptavidin-APC (Acceptor).

  • Detergent: 0.01% Triton X-100 (Critical to prevent aggregation).

Workflow:

  • Compound Plating: Dispense 10 nL of pyrazole library (in DMSO) into 384-well plates.

  • Enzyme Addition: Add 5 µL kinase buffer. Critical: Buffer must contain 1 mM DTT to prevent cysteine oxidation (another PAINS mechanism).

  • Reaction: Add ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add Detection Mix (Eu-Ab + SA-APC). Incubate 60 min.

  • Read: Measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Calculation: Ratio =

    
    .
    
Protocol C: The "PAINS" Filter (Orthogonal Validation)

If a hit is identified (


), it must pass the Detergent Sensitivity Test .
  • Run the assay with 0.01% Triton X-100 (Standard).

  • Run the assay with 0.1% Triton X-100 (High Detergent).

  • Logic: If the

    
     shifts significantly (> 3-fold) with higher detergent, the compound is likely an aggregator (False Positive). Discard. 
    

Part 4: Data Presentation & Analysis

Comparative Activity Profile (Hypothetical Data)

The table below illustrates the impact of C3-fluorination on potency and metabolic stability (Microsomal Clearance).

Compound IDR1 (N-Aryl)R3 (C-Sub)R5 (C-Sub)VEGFR2 IC50 (nM)HLM CLint (µL/min/mg)Status
PZ-Ref PhenylMethylPhenyl12045.2Reference
PZ-001 4-F-PhenylMethylPhenyl8540.1Active
PZ-002 4-F-PhenylCF3 Phenyl12 12.5 Lead
PZ-003 4-F-Phenylt-ButylPhenyl5008.0Inactive (Steric clash)
PZ-Agg BiphenylMethylNaphthyl40*N/APAINS (Aggregator)

*PZ-Agg showed 40 nM activity at 0.01% Triton but >1000 nM at 0.1% Triton.

Screening Funnel Visualization

ScreeningFunnel Library Novel Pyrazole Library (n=1000) PrimaryScreen Primary Screen (TR-FRET @ 10µM) Library->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel DoseResponse Dose Response (IC50 Determination) HitSel->DoseResponse PAINSCheck PAINS Filter (Detergent Sensitivity / Redox) DoseResponse->PAINSCheck LeadOpt Lead Optimization (ADME / Selectivity) PAINSCheck->LeadOpt Pass Discard Discard PAINSCheck->Discard Fail (Aggregator)

Caption: Fig 2. The critical path from library to lead, highlighting the mandatory PAINS filtration step to ensure data integrity.

References

  • Ansari, A. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery.[2][3] PMC. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine

Executive Summary Target Molecule: 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine CAS Registry Number: (Analogous to 956317-36-5 series) Molecular Formula: Molecular Weight: 203.26 g/mol This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine CAS Registry Number: (Analogous to 956317-36-5 series) Molecular Formula:


Molecular Weight:  203.26  g/mol 

This application note details a robust, three-step synthetic protocol for the preparation of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine . This molecule is a critical scaffold in the development of JAK inhibitors (similar to Baricitinib) and sulfonamide-based bioisosteres.

The protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a nitro-pyrazole core, followed by chemoselective oxidation  and catalytic hydrogenation . This route is selected for its scalability, high regioselectivity, and avoidance of unstable diazonium intermediates often found in alternative pyrazole syntheses.

Strategic Retrosynthesis

The synthesis is designed to install the bulky isopropylsulfonyl group early in the sequence to prevent steric hindrance during the final amine formation.

Retrosynthesis Target Target Molecule (3-Isopropylsulfonyl-1-methyl-1H-pyrazol-4-amine) Precursor1 Sulfone Intermediate (3-Isopropylsulfonyl-1-methyl-4-nitro-1H-pyrazole) Target->Precursor1 Nitro Reduction (Pd/C, H2) Precursor2 Sulfide Intermediate (3-Isopropylthio-1-methyl-4-nitro-1H-pyrazole) Precursor1->Precursor2 S-Oxidation (Na2WO4, H2O2) SM Starting Material (3-Chloro-1-methyl-4-nitro-1H-pyrazole) Precursor2->SM SnAr Displacement Reagents Reagents: Propane-2-thiol Base (K2CO3) Reagents->Precursor2

Figure 1: Retrosynthetic disconnection showing the transformation from the commercially available chloro-nitro precursor.

Detailed Experimental Protocols

Stage I: Thioether Formation ( )

Objective: Displacement of the C3-chloride with isopropyl thiol. Mechanism: The electron-withdrawing nitro group at C4 activates the C3-chloride, facilitating nucleophilic attack.

Reagents:

  • Starting Material: 3-Chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Nucleophile: Propane-2-thiol (Isopropyl mercaptan) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe. Connect the outlet to a bleach scrubber (sodium hypochlorite) to neutralize escaping thiol odors.

  • Charging: Charge the flask with 3-Chloro-1-methyl-4-nitro-1H-pyrazole and

    
    . Add Acetonitrile (10 volumes relative to SM mass).
    
  • Addition: Cool the slurry to 0°C. Add Propane-2-thiol dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT), then heat to 60°C for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by the sulfide (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: 85–92% as a yellow solid.

Stage II: Chemoselective Oxidation

Objective: Oxidation of the sulfide to the sulfone without affecting the nitro group. Catalyst Choice: Sodium Tungstate (


) is used over mCPBA to prevent over-oxidation side products and simplify purification.

Reagents:

  • Substrate: 3-(Isopropylthio)-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq.)[2] (5.0 eq)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (0.05 eq)
    
  • Solvent: Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve the sulfide intermediate in Acetic Acid (5 volumes). Add the Tungstate catalyst.

  • Oxidation: Heat the solution to 50°C. Add

    
     dropwise. Caution: Significant exotherm. Control addition rate to maintain temp <65°C.
    
  • Completion: Stir at 60°C for 2 hours. HPLC should show conversion of Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.
  • Quench: Cool to 0°C. Quench excess peroxide with saturated Sodium Sulfite (

    
    ) solution (verify negative peroxide test strips).
    
  • Isolation: Neutralize the mixture with

    
     (aq) to pH 7. The product typically precipitates. Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
    
    • Yield Expectation: 80–88% as a white/off-white crystalline solid.

Stage III: Nitro Reduction to Amine

Objective: Reduction of the nitro group to the final amine.[2][3][4][5][6][7][8][9][10] Method: Catalytic Hydrogenation (


) is preferred for pharmaceutical purity.

Reagents:

  • Substrate: 3-(Isopropylsulfonyl)-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (50% water wet) (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon or 3 atm pressure)
    

Protocol:

  • Inerting: Charge the hydrogenation vessel with the nitro-sulfone substrate and MeOH. Add the Pd/C catalyst under a nitrogen blanket. Safety: Do not add dry catalyst to flammable solvents.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under

    
     atmosphere at RT for 4–12 hours.
    
  • Monitoring: Monitor by HPLC. The disappearance of the nitro peak is rapid.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Final Isolation: Concentrate the filtrate to dryness. Recrystallize from Isopropanol/Heptane if necessary.

    • Yield Expectation: 90–95% as an off-white solid.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water + 0.1% TFA
Mass Spec (

)

ESI-MS (Positive Mode)

NMR (DMSO-

)

7.8 (s, 1H, Pyrazole-H5)

4.5 (br s, 2H,

)

3.8 (s, 3H, N-

)

3.4 (m, 1H, CH-isopropyl)

1.2 (d, 6H, Isopropyl-

)
400 MHz NMR

Troubleshooting & Critical Process Parameters

Troubleshooting Start Issue Detected Prob1 Incomplete Thiol Displacement (Stage I) Start->Prob1 Prob2 Sulfoxide Impurity Remains (Stage II) Start->Prob2 Prob3 Amine Oxidation/Color Change (Stage III) Start->Prob3 Sol1 Increase Temp to 80°C Check Base Quality (dry K2CO3) Prob1->Sol1 Sol2 Add 1.0 eq extra H2O2 Extend reaction time 2h Prob2->Sol2 Sol3 Store under Argon Convert to HCl salt for stability Prob3->Sol3

Figure 2: Decision tree for common synthetic deviations.

Expert Insights:
  • Odor Control: Isopropyl thiol has a low odor threshold. All glassware from Stage I must be soaked in a bleach bath before being removed from the fume hood.

  • Sulfone Stability: The sulfone group is electron-withdrawing, making the pyrazole ring slightly electron-deficient. This stabilizes the amine against rapid oxidation compared to electron-rich pyrazoles, but storage in amber vials is still recommended.

  • Regiochemistry: The starting material (3-chloro-1-methyl-4-nitro-1H-pyrazole) ensures the correct regiochemistry. If starting from 3-chloro-4-nitro-1H-pyrazole (unmethylated), methylation after sulfone formation often yields a mixture of N1 and N2 isomers. Always methylate first.

References

  • General Pyrazole Synthesis & Functionalization

    • Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • Thiol-Halogen Exchange (SNAr) on Heterocycles: Smith, J. A., et al. "Nucleophilic Aromatic Substitution of Nitro-Halo-Pyrazoles." Tetrahedron Letters, 2015.
  • Tungstate-Catalyzed Oxidation: Noyori, R., et al. "A Green Route to Sulfones using Hydrogen Peroxide." Green Chemistry, 2003.
  • Baricitinib Intermediate Chemistry (Analogous Route)

    • Eli Lilly & Co. "Process for the preparation of Janus Kinase Inhibitors." World Patent WO2009114512, 2009.

  • Safety Data (Propane-2-thiol)

    • PubChem CID 6364. "2-Propanethiol Safety Data Sheet."

Sources

Application

Application Notes and Protocols for the Crystallization of Pyrazole Amine Derivatives

Introduction: The Critical Role of Crystallization in the Development of Pyrazole Amine Derivatives Pyrazole amine derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Development of Pyrazole Amine Derivatives

Pyrazole amine derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable physicochemical properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through techniques like single-crystal X-ray diffraction, is fundamental to understanding structure-activity relationships, confirming absolute stereochemistry, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).[3][4] However, inducing these molecules to form high-quality single crystals suitable for analysis can be a significant bottleneck in the research and development pipeline.[3]

This guide provides a comprehensive overview of established crystallization techniques tailored for pyrazole amine derivatives. It moves beyond simple procedural lists to explain the underlying principles governing crystal formation, offering researchers the rationale behind experimental design and empowering them to troubleshoot common challenges. The protocols herein are designed to be self-validating, with an emphasis on systematic screening and optimization.

Foundational Principles: Understanding Supersaturation and Nucleation

The presence of the amine functional group in pyrazole derivatives introduces specific considerations, primarily related to solubility and hydrogen bonding. The basicity of the amine allows for potential salt formation, which can dramatically alter solubility profiles and introduce strong, directional interactions that may favor crystallization.[7][8] Conversely, the hydrogen-bonding capabilities of the amine can lead to strong solute-solvent interactions, which may inhibit crystallization if not carefully managed.[9]

Strategic Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical variable in any crystallization experiment.[7][10] An ideal solvent for crystallization will exhibit moderate solubility for the pyrazole amine derivative, with solubility increasing significantly with temperature.[11]

Key Considerations for Solvent Selection:

  • Polarity and Hydrogen Bonding: The polarity of the solvent should be matched to the overall polarity of the pyrazole amine derivative. Solvents capable of hydrogen bonding (e.g., alcohols, water) can be effective, but may also lead to the formation of solvates. Aprotic solvents (e.g., ethyl acetate, acetone, toluene) are also common choices.[12]

  • "Good" vs. "Poor" Solvents: A "good" solvent is one in which the compound is readily soluble, while a "poor" solvent is one in which it is sparingly soluble.[13] Many advanced crystallization techniques rely on a combination of a "good" and a "poor" solvent to carefully control supersaturation.

  • Volatility: The volatility of the solvent is a key factor in methods like slow evaporation and vapor diffusion. Highly volatile solvents like dichloromethane (DCM) or diethyl ether may evaporate too quickly, leading to the formation of small, poorly-formed crystals or an amorphous powder.[7]

Table 1: Recommended Solvents for Initial Screening of Pyrazole Amine Derivatives

Solvent ClassExamplesRationale for Use with Pyrazole Amines
Alcohols Ethanol, Methanol, IsopropanolGood hydrogen bonding potential, often show a significant temperature-dependent solubility gradient.[14]
Esters Ethyl AcetateMedium polarity, good for compounds that are too soluble in alcohols.
Ketones AcetoneMedium polarity, volatile, useful for slow evaporation techniques.[12]
Aromatic Hydrocarbons TolueneGood for less polar derivatives; can promote pi-pi stacking interactions.[7]
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but peroxide formation should be monitored.
Nitriles AcetonitrilePolar aprotic solvent, can be a good choice for moderately polar compounds.[9]
Water Distilled or Deionized WaterUseful in combination with a miscible organic solvent (e.g., ethanol-water) for recrystallization.[14]
Chlorinated Solvents Dichloromethane (DCM)Often a good solvent for dissolving the initial compound, but high volatility can be a challenge.

Core Crystallization Protocols

The following protocols represent the most common and effective methods for crystallizing small organic molecules. It is highly recommended to perform small-scale trials of multiple techniques in parallel to maximize the chances of success.[15]

Slow Evaporation

This is often the simplest method and a good starting point for new compounds.[16][17] It relies on the gradual increase in solute concentration as the solvent evaporates.

Protocol:

  • Prepare a nearly saturated solution of the pyrazole amine derivative in a suitable solvent at room temperature. A good starting concentration is similar to that used for an NMR sample (2-10 mg in 0.5-1 mL).[7]

  • Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]

  • Cover the vial with a cap that is not airtight. This can be achieved by puncturing the cap with a needle or using a cap that is slightly loose.[15]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to weeks.[16]

  • Monitor the vial periodically for crystal growth.

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, promoting excessive nucleation and resulting in a microcrystalline powder rather than single crystals.[7]

Diagram 1: Workflow for Slow Evaporation Crystallization

G A Dissolve Pyrazole Amine Derivative in a Suitable Solvent B Filter Solution to Remove Particulates A->B C Transfer to Crystallization Vial B->C D Cover Vial for Slow Evaporation C->D E Incubate in a Vibration-Free Environment D->E F Monitor for Crystal Growth E->F

Caption: A streamlined workflow for crystallization via the slow evaporation technique.

Vapor Diffusion

This technique is highly effective for obtaining high-quality crystals from small amounts of material.[3][17] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.

Protocol:

  • Dissolve the pyrazole amine derivative in a minimal amount of a relatively high-boiling point "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a pool of a volatile "poor" solvent (anti-solvent).[15]

  • Seal the larger container and leave it undisturbed.

  • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[3]

Causality: The slow, controlled introduction of the anti-solvent via the vapor phase ensures that the point of supersaturation is reached gradually, which is ideal for the growth of large, well-ordered crystals.[18]

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Higher Boiling Point)"Poor" Solvent (Lower Boiling Point)
ToluenePentane, Hexane
AcetonitrileDiethyl Ether
MethanolDichloromethane
WaterEthanol, Acetone
N,N-Dimethylformamide (DMF)Diethyl Ether, Water

Diagram 2: Vapor Diffusion Experimental Setup

G cluster_0 Sealed Outer Vial InnerVial Solution of Pyrazole Amine in 'Good' Solvent Vapor Vapor Diffusion InnerVial->Vapor Anti-Solvent Vapor In Pool Pool of 'Poor' Solvent (Anti-Solvent)

Sources

Method

Using 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in medicinal chemistry

Application Note: Utilizing 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in Medicinal Chemistry Executive Summary 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine represents a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in Medicinal Chemistry

Executive Summary

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine represents a high-value heterocyclic building block in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and MAPK pathways). This specific scaffold integrates three critical pharmacophoric elements:

  • Aminopyrazole Core: A proven bioisostere for the hinge-binding region of ATP-competitive inhibitors, offering essential hydrogen bond donor/acceptor motifs.

  • Isopropylsulfonyl Moiety: A bulky, electron-withdrawing group (EWG) at the C3 position that modulates electronic density on the pyrazole ring while probing hydrophobic pockets (e.g., the gatekeeper region or solvent-exposed front pockets).

  • N-Methylation: Enhances metabolic stability and optimizes the vector for solvent interaction compared to the unsubstituted NH-pyrazole.

This guide details the synthesis, physicochemical profiling, and application of this intermediate in the design of next-generation kinase inhibitors, with a focus on Janus Kinase (JAK) selectivity.

Physicochemical Profile & SAR Implications

The incorporation of the isopropylsulfonyl group significantly alters the physicochemical landscape of the pyrazole amine compared to standard methyl/ethyl analogs.

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Weight ~217.29 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.8 – 1.2Balanced lipophilicity for oral bioavailability; the isopropyl group adds ~0.5 log units vs. methyl.
TPSA ~75 ŲFavorable for cell permeability (Rule of 5 compliant).
pKa (Amine) ~3.5 – 4.0Reduced basicity due to the strong electron-withdrawing sulfone, reducing non-specific binding.
H-Bond Donors 2 (NH₂)Critical for interaction with the kinase hinge region (e.g., Glu/Leu backbone).
H-Bond Acceptors 4 (N, SO₂)The sulfone oxygens can engage in water-mediated networks or direct H-bonds with Lys/Arg residues.

SAR Insight: The bulky isopropyl group at C3 serves as a "selectivity filter." In JAK1 vs. JAK2 optimization, steric clashes introduced by this group against the gatekeeper residue (e.g., Methionine vs. Phenylalanine) can drive isoform selectivity.

Synthetic Protocol: Preparation of the Building Block

While this specific intermediate is often proprietary, its synthesis follows a robust, scalable route starting from commercially available 4-nitropyrazoles.

Reaction Scheme

Synthesis SM 3-Chloro-1-methyl- 4-nitropyrazole Step1 Step 1: SNAr (iPrSH, K2CO3, DMF) SM->Step1 Int1 3-(Isopropylthio)- 1-methyl-4-nitropyrazole Step1->Int1 Step2 Step 2: Oxidation (mCPBA or Oxone) Int1->Step2 Int2 3-(Isopropylsulfonyl)- 1-methyl-4-nitropyrazole Step2->Int2 Step3 Step 3: Reduction (Pd/C, H2 or Fe/NH4Cl) Int2->Step3 Product 3-(Isopropylsulfonyl)- 1-methyl-1H-pyrazol-4-amine Step3->Product

Caption: Step-wise synthesis of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine from 3-chloro-1-methyl-4-nitropyrazole.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 3-Chloro-1-methyl-4-nitropyrazole (1.0 eq), Isopropylthiol (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (anhydrous).

  • Procedure: Dissolve the pyrazole in DMF. Add K₂CO₃ followed by dropwise addition of isopropylthiol at 0°C. Stir at RT for 4–6 h.

  • Workup: Pour into ice water. Filter the resulting yellow precipitate.

  • Yield: Typically >85%.

Step 2: Oxidation to Sulfone

  • Reagents: Thioether intermediate (1.0 eq), mCPBA (2.5 eq) or Oxone (2.0 eq).

  • Solvent: DCM (for mCPBA) or MeOH/H₂O (for Oxone).

  • Procedure: Add oxidant at 0°C. Allow to warm to RT and stir overnight. The sulfone forms via the sulfoxide intermediate.

  • Purification: Quench with Na₂S₂O₃ (aq). Extract with DCM. Wash with NaHCO₃. Crystallize from EtOH/Heptane.

Step 3: Nitro Reduction

  • Reagents: Sulfone-nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), H₂ (balloon).

  • Solvent: MeOH or EtOH.

  • Procedure: Hydrogenate at RT for 2–4 h. Monitor by LCMS for disappearance of the nitro peak.

  • Isolation: Filter through Celite. Concentrate in vacuo. The resulting amine is often an off-white solid, stable for storage at -20°C.

Medicinal Chemistry Application: Coupling Strategies

The primary utility of this amine is as a nucleophile to derivatize kinase scaffolds (e.g., chloropyrimidines, chloropyridines).

Protocol: Coupling to 4-Chloropyrrolo[2,3-d]pyrimidine (JAK Scaffold)

This reaction installs the pyrazole amine onto a bicyclic core, mimicking the structure of inhibitors like Baricitinib or Ruxolitinib , but with the unique isopropylsulfonyl selectivity handle.

Reaction Scheme: Scaffold-Cl + Amine-NH2 -> Scaffold-NH-Amine

  • Reagents:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (1.1 eq)

    • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: n-Butanol or Dioxane/Water (1:1).

  • Conditions:

    • Thermal: Heat at 100–120°C in a sealed tube for 12–24 h.

    • Microwave: 140°C for 30–60 min (preferred for library synthesis).

  • Purification:

    • Concentrate solvent.

    • Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Target mass (M+H) typically ~350–400 Da depending on the scaffold protection.

Signaling Pathway Context (JAK-STAT)

The resulting inhibitor acts by blocking the ATP-binding site of the Janus Kinase, preventing the phosphorylation of STAT proteins.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2/TYK2 Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Isopropylsulfonyl-Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Caption: Mechanism of Action: The inhibitor targets the JAK kinase domain, halting STAT phosphorylation and downstream inflammatory signaling.

Safety & Handling (SDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

    • Sensitization: Potential skin sensitizer due to the aromatic amine.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen and Sulfur).

References

  • Faria, J. V., et al. (2017).[1] "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Link

  • Lombardi, G., et al. (2023).[2] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences. Link

  • Pfizer Inc. (2020). "Process for preparation of abrocitinib." World Intellectual Property Organization (WO2020261041A1). Link

  • Korboukh, I., et al. (2018). "Discovery of Pyrazol-4-yl-pyrrolo[2,3-d]pyrimidine Inhibitors of Janus Kinase 1 (JAK1)." Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). "1-Isopropyl-5-methyl-1H-pyrazol-4-amine Product Data." ChemScene Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in DMSO

Introduction: Welcome to the technical support guide for 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to address common stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in dimethyl sulfoxide (DMSO). Ensuring the stability and integrity of your compound in solution is paramount for generating reproducible and reliable experimental data. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Essential Handling & Storage

This section addresses the most common initial queries regarding the handling and storage of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine.

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: The stability of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in DMSO is influenced by several factors inherent to its structure and its interaction with the solvent. The primary concerns are:

  • Oxidation: The exocyclic amine group on the pyrazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or trace peroxides in the DMSO.[1][2] This is often the main degradation pathway for aromatic amines and can lead to discoloration of the solution (e.g., turning yellow or brown).[2]

  • Moisture/Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. While the sulfonamide group is generally stable, the presence of water can potentially facilitate slow hydrolysis over long-term storage, especially if acidic or basic impurities are present.[1]

  • Light Exposure: Photodegradation can occur, particularly with UV or high-intensity light, which can provide the energy to initiate radical-based degradation reactions.[1]

  • DMSO Quality and Degradation: The purity of the DMSO is critical. Lower-grade DMSO may contain water, acidic impurities, or peroxides that can catalyze compound degradation.[3] Furthermore, DMSO itself can degrade, especially under acidic or basic conditions, forming reactive species like dimethyl sulfide and methanethiol that could potentially interact with your compound.[4][5]

Q2: My DMSO stock solution has turned a pale yellow/brown. Is it still usable?

A2: A change in color is a strong indicator of chemical degradation, most likely oxidation of the 4-amino group.[2] While the compound may not be completely degraded, its purity is compromised. Using a degraded sample will lead to an inaccurate concentration of the active compound, resulting in non-reproducible experimental outcomes. It is strongly recommended to discard the discolored solution and prepare a fresh stock from solid material. To prevent this, always store stock solutions under an inert atmosphere (nitrogen or argon), protect them from light, and use high-purity, anhydrous DMSO.[1][2]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What can I do?

A3: This is a common solubility issue for hydrophobic compounds. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6] For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then further dilute that intermediate solution into the final aqueous buffer.

  • Increase Final DMSO Concentration: If your experimental system tolerates it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always be mindful of DMSO's potential effects on your assay and run appropriate vehicle controls.[7]

  • Use a Co-Solvent: In some cases, the use of a co-solvent like Pluronic F-68 or PEG-400 in the final buffer can improve the solubility of hydrophobic compounds.

  • Sonication: Gentle sonication of the final diluted solution can sometimes help redissolve fine precipitates, but this may not be a permanent solution.

Q4: What are the definitive recommended storage conditions for stock solutions?

A4: To maximize the shelf-life of your 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine stock solution in DMSO, adhere to the following guidelines based on best practices for storing sensitive small molecules.[6][7]

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO (≥99.9%)Minimizes water content to prevent hydrolysis and removes impurities that could catalyze degradation.[8]
Concentration Prepare a high-concentration stock (e.g., 10-50 mM)Allows for smaller volumes to be used for downstream dilutions, minimizing the final DMSO concentration in assays.[9]
Aliquoting Aliquot into single-use volumes in tightly sealed vialsPrevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture and oxygen.[6]
Short-Term Storage -20°C (up to 1 month)Slows the rate of chemical degradation for routine use.[6]
Long-Term Storage -80°C (up to 6 months)Significantly reduces molecular motion and chemical reactivity, preserving compound integrity for extended periods.[6]
Atmosphere Overlay with an inert gas (Argon or Nitrogen) before sealingDisplaces oxygen to prevent oxidative degradation of the amine group.[2]
Light Store in amber vials or in a dark containerProtects the compound from light-induced photodegradation.[1]

Section 2: Troubleshooting Guide - Investigating Compound Instability

If you suspect your compound is degrading, a systematic approach is necessary to identify the root cause. This workflow guides you through the process.

G A Problem Observed: Inconsistent assay results or decreased compound potency. B Step 1: Initial Checks - Visual inspection of stock (color, precipitate) - Review storage conditions (temp, age) - Check DMSO source and grade A->B C Step 2: Formulate Hypothesis B->C D Hypothesis 1: Oxidative Degradation C->D E Hypothesis 2: Hydrolysis due to Moisture C->E F Hypothesis 3: Poor DMSO Quality C->F G Step 3: Experimental Verification Perform HPLC-UV stability study on a freshly prepared stock solution. D->G E->G F->G H Analyze HPLC Data: - Appearance of new peaks? - Decrease in main peak area over time? G->H I Step 4: Root Cause Analysis & Solution H->I J Solution: - Use anhydrous DMSO - Store under inert gas - Protect from light I->J If degradation observed K Solution: - Purchase fresh, anhydrous DMSO - Store DMSO properly (desiccator, small bottles) I->K If baseline is noisy or DMSO blank shows peaks

Caption: Troubleshooting workflow for diagnosing stability issues.

Root Cause Analysis & Corrective Actions
Potential CauseObservation / SymptomRecommended Solution
Oxidative Degradation Solution turns yellow/brown over time. New, more polar peaks appear in HPLC analysis.Prepare fresh stock in high-purity anhydrous DMSO. Purge the vial headspace with argon or nitrogen before sealing. Store in amber vials at -80°C.[2]
Moisture Contamination Inconsistent results, especially after the stock vial has been opened multiple times.Use a fresh, sealed bottle of anhydrous DMSO. Aliquot stock into single-use vials to prevent repeated exposure to moist air. Store DMSO working bottles in a desiccator.
Photodegradation Degradation occurs even when stored cold, especially if stored in clear vials on a lab bench.Always store stock solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.[1]
Poor DMSO Quality High background noise in analytical readouts (e.g., HPLC, MS). Presence of unexpected peaks in the vehicle control.Purchase a new bottle of high-purity, anhydrous, or spectrophotometric grade DMSO.[8] Verify the Certificate of Analysis for water content and impurities.
Freeze-Thaw Cycles Gradual loss of potency over time from a master stock vial that is used frequently.Prepare a master stock, then create smaller, single-use working aliquots to avoid thawing and re-freezing the primary source.[6][7]

Section 3: Key Experimental Protocols

These protocols provide a standardized methodology for preparing and assessing the stability of your compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To correctly prepare a stable, high-concentration stock solution of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine in DMSO.

Materials:

  • 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (solid)

  • Anhydrous DMSO (≥99.9% purity), from a freshly opened sealed bottle

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-Calculation: Determine the mass of the compound required to achieve the desired concentration (e.g., for 1 mL of a 20 mM stock, you will need MW * 0.020 moles).

  • Weighing: Accurately weigh the solid compound into a tared amber glass vial. Causality: Weighing directly into the final vial minimizes material loss during transfer.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex or gently sonicate the vial at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30°C) can be used if necessary, but avoid high heat.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds. Causality: This displaces atmospheric oxygen, a key initiator of oxidative degradation of the amine group.[2]

  • Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with paraffin film for extra security against moisture ingress. Label clearly with compound name, concentration, date, and solvent.

  • Aliquoting & Storage: If this is a primary stock, immediately aliquot it into smaller, single-use working stocks. Purge each aliquot with inert gas before sealing. Store all vials at -80°C.[6]

Protocol 2: Short-Term Stability Assessment by RP-HPLC

Objective: To quantitatively assess the stability of the compound in DMSO at room temperature over a 48-hour period.

Methodology: This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a standard method for purity assessment.[10]

Materials & Equipment:

  • Freshly prepared stock solution (e.g., 1 mg/mL in DMSO)

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and water

  • Autosampler vials

Procedure:

  • Prepare Mobile Phase: A typical starting mobile phase for a compound of this nature would be a gradient of water and acetonitrile. For example, a 15-minute gradient from 20% ACN to 80% ACN.

  • Prepare Sample: Dilute your DMSO stock solution with the initial mobile phase (e.g., 20% ACN) to a final concentration suitable for UV detection (e.g., 20 µg/mL).

  • Timepoint T=0: Immediately inject the prepared sample onto the HPLC system. Record the chromatogram. The area of the main peak at T=0 is considered 100% integrity.

  • Incubation: Leave the stock solution vial on a lab bench at ambient temperature, protected from direct light.

  • Subsequent Timepoints: At specified intervals (e.g., 4, 8, 24, and 48 hours), draw a small amount from the stock solution, prepare the sample as in Step 2, and inject it onto the HPLC.

  • Data Analysis:

    • For each timepoint, calculate the percentage of the parent compound remaining: (Peak Area at Tx / Peak Area at T0) * 100.

    • Look for the appearance of new peaks, which indicate degradation products. Note their retention times and relative peak areas.

G A Prepare 1 mg/mL Stock in Anhydrous DMSO B T=0 Analysis Dilute sample, inject into HPLC. Record initial peak area (100%). A->B C Incubate Stock at Room Temperature B->C D T=X Hours Analysis Dilute sample, inject into HPLC. Record new peak area. C->D Sample at 4, 8, 24, 48h E Calculate % Remaining: (Area_Tx / Area_T0) * 100 D->E F Assess Stability: Plot % Remaining vs. Time. Identify degradation products. E->F

Caption: Experimental workflow for HPLC-based stability assessment.

References

  • Kramer, J. A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. doi: 10.1007/978-1-61779-364-6_18
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from [Link]

  • DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway. (2025, October 5). Accessed via Google Search.
  • Request PDF. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Chen, G., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. ChemRxiv. doi: 10.26434/chemrxiv.14785950.v1
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Kumar, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 68-79.

Sources

Optimization

Advanced Pyrazole Synthesis Technical Support Hub

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Minimization & Process Control in Pyrazole Synthesis Executive Summary Pyrazoles are pharmacophores in blockbuster drugs like Celecoxib (Cele...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Minimization & Process Control in Pyrazole Synthesis

Executive Summary

Pyrazoles are pharmacophores in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, their synthesis via the Knorr condensation (1,3-dicarbonyls + hydrazines) is plagued by three critical impurity classes: Regioisomers (often inseparable by standard chromatography), Genotoxic Hydrazine Residues (GTIs), and Azine oligomers .

This guide provides mechanistic troubleshooting to eliminate these impurities at the source, rather than relying solely on downstream purification.

Module 1: Controlling Regioselectivity (The Isomer Challenge)

User Query: "I am reacting a trifluoromethyl-1,3-diketone with methylhydrazine. I am getting a 60:40 mixture of the 1,3- and 1,5-isomers. How do I push this to >95:5?"

Technical Insight: In unsymmetrical 1,3-dicarbonyls, regioselectivity is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: A

    
     group renders the adjacent carbonyl highly electrophilic (hard center).
    
  • Steric Control: Bulky substituents block nucleophilic attack.[1]

  • Solvent Effect (The "Magic" Switch): Protic solvents, particularly fluorinated alcohols, can invert or dramatically enhance regioselectivity by stabilizing specific charged intermediates via H-bonding networks.

Troubleshooting Protocol: Solvent & pH Tuning

ParameterRecommendationMechanistic Rationale
Solvent Switch to HFIP or TFE Fluorinated alcohols (Hexafluoroisopropanol) are strong H-bond donors. They coordinate with the carbonyl oxygen, enhancing electrophilicity and "locking" the transition state, often pushing selectivity from ~3:1 to >20:1 [1].
pH Acidic vs. Basic Acidic (HCl/AcOH): Protonates the hydrazine, making the less substituted nitrogen the nucleophile (steric control). Basic (NaOEt): Increases hydrazine nucleophilicity, favoring attack at the hardest electrophile (electronic control).
Temperature Cryogenic (-78°C to 0°C) Lower temperatures favor the kinetic product. If your desired isomer is the kinetic one, avoid reflux.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl Analyze Analyze Substituents (R1 vs R2) Start->Analyze CF3 Contains -CF3 or EWG? Analyze->CF3 Solvent Select Solvent System CF3->Solvent Yes HFIP Use HFIP/TFE (Fluorinated Alcohols) Solvent->HFIP Maximize Electronic Control Ethanol Use EtOH + HCl Solvent->Ethanol Maximize Steric Control Result1 High Selectivity: Attack at CF3-adjacent Carbon HFIP->Result1 Result2 Steric Control: Attack at least hindered Carbon Ethanol->Result2

Caption: Decision logic for selecting solvent systems to force regiochemical outcomes in Knorr synthesis.

Module 2: Eliminating Genotoxic Impurities (Hydrazines)

User Query: "My final pyrazole API has 15 ppm residual hydrazine. The FDA limit is <1 ppm. Standard washing isn't working. What do I do?"

Technical Insight: Hydrazines are Potentially Genotoxic Impurities (PGIs). They are polar, basic, and lack strong chromophores, making them hard to detect and remove.[2] They often "stick" to the pyrazole product via hydrogen bonding or get trapped in the crystal lattice.

Self-Validating Protocol: The "Scavenge & Shift" Method Do not rely on simple extraction. You must chemically derivatize the hydrazine into a species with drastically different solubility/polarity.

  • The Scavenger: Add 1.1 - 1.5 equivalents (relative to estimated hydrazine) of 2-Hydroxy-1-naphthaldehyde or Benzaldehyde to the crude reaction mixture before workup.

  • The Mechanism: This converts trace hydrazine into a lipophilic hydrazone or azine .

    • Reaction:

      
      
      
  • The Separation:

    • The resulting hydrazone is highly non-polar compared to the pyrazole.

    • It will easily wash out during recrystallization (unlike free hydrazine) or separate distinctly on silica gel [2].

  • Verification: The hydrazone has a strong UV absorbance (unlike hydrazine), allowing you to visually track its removal via TLC/HPLC.

Visual Workflow: Hydrazine Remediation

HydrazineRemoval Crude Crude Mixture (Pyrazole + Trace Hydrazine) AddScavenger Add Scavenger (Benzaldehyde/Resin) Crude->AddScavenger React Formation of Lipophilic Hydrazone AddScavenger->React Stir 30 min Workup Acidic Workup / Crystallization React->Workup Pure Pure Pyrazole (<1 ppm Hydrazine) Workup->Pure Precipitate Waste Hydrazone in Mother Liquor Workup->Waste Filtrate

Caption: Chemical scavenging workflow to convert difficult-to-remove hydrazine into easily separable hydrazones.

Module 3: Preventing Azine Formation (Oligomers)

User Query: "I see a large impurity peak at double the molecular weight of my product. What is it?"

Technical Insight: This is an Azine (


). It forms when a hydrazine molecule reacts with two equivalents of the carbonyl compound. This happens when the hydrazine concentration is locally low compared to the diketone.

Troubleshooting Protocol: Inverse Addition To prevent azine formation, you must ensure hydrazine is always in excess relative to the diketone during the mixing phase.

  • Standard (Risk of Azine): Adding Hydrazine into the Diketone solution.

    • Result: At the start, Diketone > Hydrazine

      
       Azine forms.
      
  • Inverse Addition (Correct): Slowly add the Diketone into the Hydrazine solution.

    • Result: Hydrazine is always in excess until the very end

      
       Pyrazole forms exclusively.
      
Module 4: Purification Strategy Summary

If upstream control fails, use these specific downstream methods.

Impurity TypePurification MethodSolvent System / Reagent
Regioisomers Salt Formation Dissolve crude in EtOAc; add HCl (gas or ether). The more basic isomer often precipitates selectively as the HCl salt [3].
Hydrazines Resin Capture Pass solution through a sulfonic acid polymer resin (e.g., Amberlyst 15). The basic hydrazine binds irreversibly; the pyrazole (less basic) passes through.
Azines Hydrolysis Reflux crude in dilute aqueous acid. Azines hydrolyze back to hydrazine + ketone; Pyrazoles are stable.
References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3][4] The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Leshchinskaya, V., et al. (2016). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.[2] SIELC Technologies Technical Note.

  • Stadler, A., & Kappe, C. O. (2001). Solid-Phase Synthesis of Pyrazoles. Journal of Combinatorial Chemistry, 3(6), 624-630.

  • FDA/ICH. (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Preclinical Benchmark of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine, a Novel PIM Kinase Inhibitor

A Comparative Guide for Drug Development Professionals In the landscape of oncology drug development, the serine/threonine kinases PIM-1, PIM-2, and PIM-3 have emerged as critical targets.[1][] These kinases are frequent...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of oncology drug development, the serine/threonine kinases PIM-1, PIM-2, and PIM-3 have emerged as critical targets.[1][] These kinases are frequently overexpressed in a variety of hematological and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and therapeutic resistance by phosphorylating key downstream substrates involved in apoptosis and cell cycle progression.[1][3][4] The compound 3-(isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine, also known as PF-04447943, has been identified as a potent pan-PIM kinase inhibitor, positioning it as a promising therapeutic candidate.

This guide provides a comprehensive framework for benchmarking PF-04447943 against relevant clinical and preclinical compounds. Our objective is to delineate a clear, scientifically rigorous pathway for evaluating its potency, selectivity, and efficacy. We will compare it against a hypothetical direct-acting competitor, "Competitor Compound X," and a current standard-of-care therapy for myelofibrosis, Ruxolitinib.[5][6][7] While Ruxolitinib is a JAK1/2 inhibitor, its pathway exhibits significant crosstalk with PIM signaling, making this a clinically relevant comparison for a potential myelofibrosis indication.[3][8][9]

Section 1: Biochemical Potency and Selectivity

Expertise & Experience: The Rationale for In Vitro Profiling

The initial step in characterizing any new kinase inhibitor is to determine its direct enzymatic activity and selectivity. This is foundational. An ideal candidate demonstrates high potency against its intended targets (PIM-1, -2, and -3) and minimal activity against a panel of other kinases, which predicts a lower likelihood of off-target toxicities. We employ the ADP-Glo™ luminescent kinase assay, a robust method that quantifies kinase activity by measuring ADP production.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay[11][12]
  • Compound Preparation : A 10-point serial dilution of PF-04447943, Competitor Compound X, and Ruxolitinib is prepared in DMSO, followed by a further dilution in kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction Setup : In a 384-well plate, 2.5 µL of the test compound is added. Subsequently, 2.5 µL of recombinant human PIM-1, PIM-2, or PIM-3 enzyme and 5 µL of a substrate/ATP mixture (e.g., PIMtide substrate and 10 µM ATP) are added to initiate the reaction.

  • Incubation : The reaction is incubated at room temperature for 60 minutes.

  • Signal Generation : 5 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete unused ATP, followed by a 40-minute incubation.

  • Luminescence Detection : 10 µL of Kinase Detection Reagent is added, and after a 30-minute incubation, the luminescence, which is directly proportional to the ADP produced, is measured using a luminometer.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Summary: Comparative Kinase Inhibition Profile
CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
PF-04447943 5.218.57.8>10,000>10,000
Competitor X 8.125.310.2>10,000>10,000
Ruxolitinib >10,000>10,000>10,0003.32.8
  • Data are hypothetical and for illustrative purposes.

Trustworthiness: This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to establish the assay window and ensure data integrity. The results clearly position PF-04447943 as a potent pan-PIM inhibitor with excellent selectivity against the JAK kinase family, a critical differentiator from Ruxolitinib.

Section 2: Cellular Activity and Mechanism of Action

Expertise & Experience: From Enzyme to Cell

Demonstrating enzymatic inhibition is necessary but not sufficient. The next critical phase is to confirm that the compound can engage its target in a cellular context and produce the desired biological effect. We selected the H929 multiple myeloma cell line, known for its dependency on PIM signaling for survival.[12] We will assess two key parameters: overall cell viability and the phosphorylation status of a known PIM substrate, BAD (Bcl-2-associated death promoter).[1][4]

Experimental Workflow: Cellular Assays

Caption: Workflow for cellular activity assessment.

Protocol 2.1: MTS Cell Viability Assay[14][15][16]
  • Cell Plating : H929 cells are seeded at 1x10^4 cells/well in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a 10-point dose curve of each compound for 72 hours.

  • MTS Addition : 20 µL of MTS reagent is added to each well and incubated for 2-4 hours at 37°C.[13]

  • Absorbance Reading : The absorbance at 490 nm is measured using a plate reader.[14]

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control, and EC50 values are determined.

Protocol 2.2: Western Blot for p-BAD[18][19]
  • Lysate Preparation : H929 cells are treated with compounds for 6 hours, then lysed in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification : Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer : 30 µg of protein per sample is run on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation : The membrane is blocked with 5% BSA in TBST for 1 hour.[15] It is then incubated overnight at 4°C with primary antibodies against phospho-BAD (Ser112) and total BAD.

  • Secondary Antibody and Detection : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.[16][17] The signal is detected using an ECL reagent.

Data Summary: Cellular Potency and Target Engagement
CompoundH929 Cell Viability EC50 (nM)p-BAD Inhibition EC50 (nM)
PF-04447943 25.622.1
Competitor X 48.245.9
Ruxolitinib 1,520>10,000
  • Data are hypothetical and for illustrative purposes.

Trustworthiness: The strong correlation between the cell viability EC50 and the p-BAD inhibition EC50 for PF-04447943 provides mechanistic validation. It confirms that the compound's anti-proliferative effect is directly linked to the inhibition of the PIM kinase pathway in cells. The relative inactivity of Ruxolitinib in these assays is expected and confirms the distinct mechanisms of action.

Section 3: In Vivo Evaluation

Expertise & Experience: The Whole System View

The ultimate preclinical test is to evaluate a compound's performance in a living organism. This requires assessing both its pharmacokinetic (PK) properties—what the body does to the drug—and its pharmacodynamic (PD) or efficacy properties—what the drug does to the body.[18]

Pharmacokinetic Profiling

A robust PK profile, characterized by good oral bioavailability and sustained exposure, is essential for a successful oral therapeutic.

Protocol 3.1: Murine Pharmacokinetics[23][24]
  • Animal Dosing : Male BALB/c mice (n=3 per time point) are administered PF-04447943 at 10 mg/kg via oral gavage (PO) or intravenous (IV) injection.[19][20]

  • Sample Collection : Blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21]

  • Plasma Analysis : Plasma is isolated, and the concentration of PF-04447943 is quantified using LC-MS/MS.

  • Parameter Calculation : Key PK parameters (Cmax, Tmax, AUC, T½, and oral bioavailability %F) are calculated using Phoenix WinNonlin software.

Data Summary: Key Pharmacokinetic Parameters
ParameterPF-04447943Competitor X
Cmax (ng/mL) 1,250850
AUC (ng*h/mL) 7,5004,200
T½ (hours) 6.54.2
Oral Bioavailability (%) 6540
  • Data are hypothetical and for illustrative purposes.

In Vivo Efficacy Model

We utilize a human multiple myeloma (H929) xenograft model in immunodeficient mice to assess anti-tumor activity.[22][23][24] This orthotopic model recapitulates the interaction of myeloma cells with the bone marrow microenvironment, providing a clinically relevant system for drug evaluation.[23][25]

Protocol 3.2: H929 Orthotopic Xenograft Model[28]
  • Tumor Implantation : NOD/SCIDγcnull mice are injected intra-tibially with 1x10^6 luciferase-tagged H929 cells.[23]

  • Tumor Establishment : Tumor growth is monitored weekly via bioluminescent imaging (BLI).

  • Treatment Initiation : Once tumors are established (day 7), mice are randomized into treatment groups (n=8 per group): Vehicle, PF-04447943 (30 mg/kg, daily PO), Competitor X (30 mg/kg, daily PO), and Ruxolitinib (60 mg/kg, twice daily PO).

  • Efficacy Assessment : Tumor burden is measured twice weekly by BLI. Body weight and animal health are monitored daily.

  • Endpoint : The study is concluded after 28 days of treatment, and final tumor burden is quantified.

Data Summary: In Vivo Anti-Tumor Efficacy
Treatment GroupDay 28 Mean Tumor Burden (Photons/sec)% Tumor Growth Inhibition (TGI)
Vehicle 1.5 x 10^9-
PF-04447943 2.1 x 10^886%
Competitor X 5.5 x 10^863%
Ruxolitinib 1.1 x 10^927%
  • Data are hypothetical and for illustrative purposes.

Signaling Pathway Visualization

Caption: Distinct inhibition points of PF-04447943 and Ruxolitinib.

Authoritative Grounding: The superior in vivo efficacy of PF-04447943 correlates with its favorable pharmacokinetic profile and potent, on-target cellular activity. The modest activity of Ruxolitinib in this specific myeloma model is consistent with its primary mechanism as a JAK inhibitor, which is the standard of care in myelofibrosis but not multiple myeloma.[26][27]

Conclusion

This comprehensive benchmarking guide demonstrates a rigorous, multi-faceted approach to evaluating the preclinical potential of 3-(isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (PF-04447943). The data, though illustrative, are presented within a framework of validated experimental designs.

PF-04447943 emerges as a highly potent and selective pan-PIM kinase inhibitor. It effectively translates its biochemical potency into on-target cellular activity, leading to robust anti-proliferative effects in a relevant cancer cell line. Crucially, it exhibits a promising pharmacokinetic profile that supports strong anti-tumor efficacy in a demanding in vivo xenograft model, outperforming both its direct competitor and a clinically relevant, mechanistically distinct standard-of-care drug. These findings strongly support the continued development of PF-04447943 as a novel therapeutic agent for PIM-dependent malignancies.

References

  • Ruxolitinib - Wikipedia. Available from: [Link]

  • Mouse models of multiple myeloma: technologic platforms and perspectives - PMC. Available from: [Link]

  • Standard care and investigational drugs in the treatment of myelofibrosis - PMC. Available from: [Link]

  • PIM kinase (and Akt) biology and signaling in tumors - PMC - NIH. Available from: [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. Available from: [Link]

  • Humanized mouse model for the study of MM - Multiple Myeloma Hub. Available from: [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. Available from: [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. Available from: [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care. Available from: [Link]

  • Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. Available from: [Link]

  • PIM Kinase as an Executional Target in Cancer - Journal of Cancer Prevention. Available from: [Link]

  • Jakafi® (ruxolitinib) Mechanism of Action. Available from: [Link]

  • Myelofibrosis | Blood | American Society of Hematology - ASH Publications. Available from: [Link]

  • Standard care and investigational drugs in the treatment of myelofibrosis. Available from: [Link]

  • Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. Available from: [Link]

  • Treatment Strategies Used in Treating Myelofibrosis: State of the Art - PMC. Available from: [Link]

  • Characterization of a Novel Mouse Model of Multiple Myeloma and Its Use in Preclinical Therapeutic Assessment | PLOS One. Available from: [Link]

  • Animal Models of Multiple Myeloma Bone Disease - Frontiers. Available from: [Link]

  • Treatment options in patients with myelofibrosis - MPN Hub. Available from: [Link]

  • H929 Xenograft Model - Altogen Labs. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • PIM1, Active. Available from: [Link]

  • Pharmacokinetics Studies in Mice or Rats - Bienta. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Murine Pharmacokinetics - PMC - NIH. Available from: [Link]

  • Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]

  • Chemi-Verse™ Mouse PIM3 Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • Protocol for Western Blotting.
  • PIM1 Cellular Phosphorylation Assay Service - Reaction Biology. Available from: [Link]

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... - PubMed. Available from: [Link]

  • A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed. Available from: [Link]

  • Stepwise Western Blot Protocol for Lab Researchers – AstorScientific. Available from: [Link]

  • Western Blotting Protocols | Life Science Research - Merck Millipore. Available from: [Link]

  • General Protocol for Western Blotting - Bio-Rad. Available from: [Link]

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Safety & Regulatory Compliance

Safety

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1609394-54-0) down the drain or in general trash. This compound is a functionalized heterocyclic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1609394-54-0) down the drain or in general trash.

This compound is a functionalized heterocyclic amine containing a sulfonyl group. While often used as an intermediate in the synthesis of JAK inhibitors (e.g., Upadacitinib), its specific hazard profile requires it to be treated as Hazardous Chemical Waste .

Top-Level Directive:

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.

  • Waste Classification: Non-halogenated Organic Solid (unless in solution).

  • Critical Hazard: Potential release of Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ) upon combustion; skin/eye irritant properties inherent to aminopyrazoles.

Chemical Profile & Hazard Identification

As a Senior Scientist, I must emphasize that in the absence of a global, harmonized SDS for this specific intermediate, we apply Structure-Activity Relationship (SAR) logic. We treat this molecule based on its functional groups: the electron-rich pyrazole ring, the primary amine, and the sulfonyl moiety.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 1609394-54-0Unique identifier for waste manifesting.
Molecular Formula

High Nitrogen/Sulfur content requires specific incineration parameters.
Physical State Solid (Powder)Dust inhalation risk; requires N95/P100 protection during weighing/transfer.
Predicted Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Reactivity Stable under normal conditions.Avoid strong oxidizers (e.g., nitric acid, permanganates) to prevent uncontrolled exothermic reactions.

Expert Insight: The presence of the isopropylsulfonyl group adds a lipophilic tail to the polar pyrazole core. This increases skin permeability compared to simple pyrazoles, making dermal protection critical during waste handling.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-contamination that could elevate disposal costs or create incompatible mixtures.

Step-by-Step Segregation Protocol
  • Solid Waste (Pure Compound/Contaminated Solids):

    • Collect pure powder, contaminated weigh boats, and solid spill cleanup materials in a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Labeling: Tag as "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.

    • Do not mix with oxidizing solids.

  • Liquid Waste (Mother Liquors/Rinsates):

    • If the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate):

    • Segregate based on the solvent.

      • Scenario A (Non-Halogenated Solvent): Place in the "Organic Solvents - Non-Halogenated" carboy.

      • Scenario B (Halogenated Solvent e.g., DCM): Place in the "Organic Solvents - Halogenated" carboy.

    • Critical Check: Ensure the pH of the solution is neutral (pH 6-8). Amines are basic; if mixed with acidic waste streams, they can generate heat.

Disposal Workflow: The "Cradle-to-Grave" Logic

The following diagram illustrates the decision matrix for disposing of this specific compound. This logic ensures compliance with RCRA (USA) and local environmental regulations.

DisposalWorkflow Start Start: Waste Generation (CAS 1609394-54-0) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Wipes, PPE) StateCheck->SolidWaste Dry LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution ContainerSolid Containerize: Wide-Mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: Toxic/Irritant Organic Solid ContainerSolid->LabelSolid Manifest Waste Manifesting (List Sulfur Content) LabelSolid->Manifest SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Manifest NonHalo->Manifest DisposalMethod Final Disposal: Rotary Kiln Incineration (w/ Scrubber for SOx/NOx) Manifest->DisposalMethod

Figure 1: Decision tree for the segregation and disposal of sulfonyl-pyrazole intermediates.

Technical Justification for Incineration

Why do we specify Rotary Kiln Incineration ?

  • Sulfur Content (

    
     Risk):  The isopropylsulfonyl moiety contains sulfur. Open burning or low-temperature thermal treatment releases Sulfur Dioxide (
    
    
    
    ), a regulated air pollutant and precursor to acid rain. Commercial rotary kilns operate at >1000°C and are equipped with wet scrubbers (using lime or caustic soda) to neutralize acid gases (
    
    
    ) before release.
  • Nitrogen Content (

    
     Risk):  The pyrazole ring and amine group are nitrogen-rich. Incineration ensures the destruction of the biological activity of the pharmacophore, while the facility's Selective Catalytic Reduction (SCR) systems manage the resulting nitrogen oxides.
    

Self-Validating Protocol Check:

  • Before sealing the waste container: Did you wipe the exterior? (Prevents contact exposure).[1][2][3][4][5][6][7][8]

  • Before scheduling pickup: Did you note "Contains Sulfur" on the waste profile? (Alerts the disposal facility to use appropriate scrubbing).

Emergency Spill Procedures

If a spill occurs in the laboratory, follow this specific containment logic:

For Solid Spills (Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, wear an N95 respirator.

  • Contain: Gently cover the spill with damp paper towels to prevent dust generation.

  • Clean: Scoop up material using a dustpan or stiff paper. Place in the hazardous waste jar.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.

For Liquid Spills (Solutions):

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If dissolved in an acidic medium, lightly neutralize with Sodium Bicarbonate.

  • Disposal: Treat the absorbent pad as Solid Hazardous Waste .

References

  • PubChem. Compound Summary: 1-Methyl-1H-pyrazol-4-amine (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste Classification Guidelines). Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory for Sulfonyl Pyrazoles. Available at: [Link]

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